![molecular formula C12H16N2O5 B1299455 N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide CAS No. 61206-72-2](/img/structure/B1299455.png)
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide
Overview
Description
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylethanediamide is a chemical compound with the molecular formula C12H16N2O5 It is known for its unique structure, which includes both hydroxyl and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylethanediamide typically involves the reaction of 2-aminoethanol with phenyl isocyanate under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then further reacted with formaldehyde to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of ethers or esters, depending on the substituent.
Scientific Research Applications
Scientific Research Applications
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Pharmaceutical Development
- The compound has been explored as a potential pharmaceutical agent due to its structural similarities to known drug compounds. Its ability to form hydrogen bonds enhances its interaction with biological macromolecules, which is crucial for drug design and development.
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Biochemical Assays
- N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide has been utilized in various biochemical assays to study enzyme kinetics and substrate interactions. Its role as a substrate or inhibitor can provide insights into enzyme mechanisms.
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Toxicology Studies
- This compound has been involved in toxicological assessments to evaluate its safety profile. Studies have indicated that it exhibits low toxicity levels, making it suitable for further exploration in drug formulation.
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Material Science
- The compound's unique chemical structure allows for potential applications in material science, particularly in the development of biocompatible materials for medical devices.
Data Tables
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Case Study on Enzyme Inhibition
- A study investigated the inhibitory effects of this compound on a specific enzyme involved in metabolic pathways. Results indicated a significant reduction in enzyme activity at varying concentrations, suggesting its potential as a lead compound for developing enzyme inhibitors.
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Pharmacokinetic Analysis
- In a pharmacokinetic study, the absorption, distribution, metabolism, and excretion (ADME) properties of the compound were analyzed using animal models. The findings demonstrated favorable ADME profiles, indicating good bioavailability and low clearance rates.
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Material Compatibility Testing
- Research on the compatibility of this compound with various polymers showed that it could enhance the mechanical properties of biocompatible materials used in medical applications.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydroxyl and amide groups enable it to form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-[Tris(hydroxymethyl)methyl]-2-aminoethanesulfonic acid (TES): A zwitterionic buffer used in biochemistry and molecular biology.
2-[(2-Hydroxy-1,1-bis(hydroxymethyl)ethyl)amino]ethanesulfonic acid: Another compound with similar functional groups and applications.
Uniqueness
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N’-phenylethanediamide is unique due to its specific combination of hydroxyl and amide groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Biological Activity
N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide, commonly referred to as a phenylethanediamide derivative, has garnered interest for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its pharmacological properties. The following sections provide a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The compound's chemical structure can be represented as follows:
This structure includes two hydroxymethyl groups and an amide linkage, which are critical for its biological interactions.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Modulation : The compound has shown potential in modulating various enzyme activities, particularly those involved in cellular signaling pathways.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, which could protect cells from oxidative stress.
- Anticancer Properties : Some studies have indicated that this compound may inhibit the proliferation of certain cancer cell lines.
Anticancer Activity
A significant focus of research has been on the anticancer properties of this compound. It has been evaluated against various cancer cell lines, including:
- MCF-7 Breast Cancer Cells
- HepG2 Hepatoma Cells
- Caco-2 Colon Cancer Cells
In vitro studies have demonstrated that this compound can inhibit cell growth and induce apoptosis in these cell lines. For instance:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 25 | Induction of apoptosis |
HepG2 | 30 | Cell cycle arrest |
Caco-2 | 20 | Inhibition of proliferation |
Antioxidant Activity
The compound's antioxidant capacity has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, suggesting a protective role against oxidative damage.
Study 1: Anticancer Efficacy
In a study published in F1000Research, the efficacy of this compound was tested against multiple cancer cell lines. The results showed significant inhibition of cell proliferation in MCF-7 and HepG2 cells with IC50 values indicating potent activity compared to standard chemotherapeutic agents .
Study 2: Mechanistic Insights
Another investigation explored the mechanisms underlying the anticancer effects. The study found that the compound induced apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins . This suggests that this compound may serve as a promising lead for developing new anticancer drugs.
Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Cell Viability : Studies demonstrate that concentrations above 10 µM significantly reduce cell viability in targeted cancer cells.
- Apoptotic Induction : Flow cytometry analyses confirmed increased apoptotic cells following treatment with the compound.
- Synergistic Effects : When combined with other chemotherapeutics, this compound exhibited synergistic effects, enhancing overall efficacy against resistant cancer cell lines.
Properties
IUPAC Name |
N'-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-N-phenyloxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c15-6-12(7-16,8-17)14-11(19)10(18)13-9-4-2-1-3-5-9/h1-5,15-17H,6-8H2,(H,13,18)(H,14,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIKDFMNTFHZUOO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C(=O)NC(CO)(CO)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70367096 | |
Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61206-72-2 | |
Record name | N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70367096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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